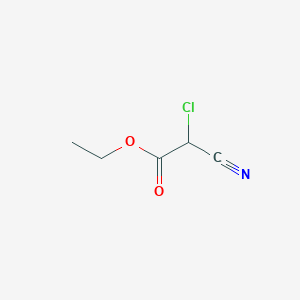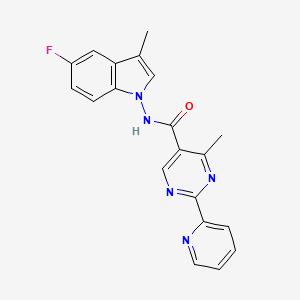
1-(2-Aminoethyl)-2,3-dihydro-1H-imidazol-2-one, trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Aminoethyl)-2,3-dihydro-1H-imidazol-2-one, trifluoroacetic acid is a compound with significant applications in various fields of science and industry
Métodos De Preparación
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction is carried out in large reactors, and the product is purified using industrial-scale crystallization and filtration methods .
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Aminoethyl)-2,3-dihydro-1H-imidazol-2-one, trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various imidazole derivatives, amines, and substituted imidazoles. These products have significant applications in organic synthesis and medicinal chemistry .
Aplicaciones Científicas De Investigación
1-(2-Aminoethyl)-2,3-dihydro-1H-imidazol-2-one, trifluoroacetic acid has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of polymers, coatings, and other advanced materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Aminoethyl)-2,3-dihydro-1H-imidazol-2-one, trifluoroacetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. It can also interact with receptor proteins, modulating their function and affecting cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-aminoethyl)maleimide trifluoroacetate
- 2-maleimidoethylamine trifluoroacetate
- 1-(2-aminoethyl)-1H-pyrrole-2,5-dione trifluoroacetate
Uniqueness
1-(2-Aminoethyl)-2,3-dihydro-1H-imidazol-2-one, trifluoroacetic acid stands out due to its unique imidazole ring structure, which imparts specific chemical properties and reactivity.
Propiedades
Fórmula molecular |
C7H10F3N3O3 |
|---|---|
Peso molecular |
241.17 g/mol |
Nombre IUPAC |
3-(2-aminoethyl)-1H-imidazol-2-one;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H9N3O.C2HF3O2/c6-1-3-8-4-2-7-5(8)9;3-2(4,5)1(6)7/h2,4H,1,3,6H2,(H,7,9);(H,6,7) |
Clave InChI |
OQRYSSCVHZNMBM-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(C(=O)N1)CCN.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














